Triglycidyl isocyanurate

Description

Teroxirone is a triazene triepoxide with antineoplastic activity. Teroxine alkylates and cross-links DNA, thereby inhibiting DNA replication. (NCI04)

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-96-9 | |

| Record name | Triglycidyl isocyanurate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026262 | |

| Record name | Tris(2,3-epoxypropyl)isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid. | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade) | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

142-144 at 20 °C | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

2451-62-9 | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triglycidyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,3-epoxypropyl)isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Triglycidyl isocyanurate chemical structure and CAS number

An In-depth Technical Guide to Triglycidyl Isocyanurate

This guide provides a comprehensive overview of this compound (TGIC), a trifunctional epoxy compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and biological activities.

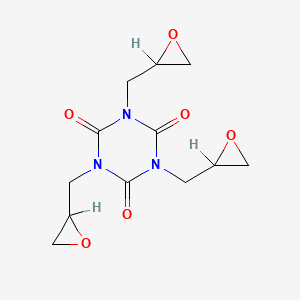

Chemical Structure and CAS Number

This compound is a heterocyclic epoxy compound. Its chemical structure consists of a central triazinane-2,4,6-trione ring (isocyanurate ring) to which three oxiran-2-ylmethyl (glycidyl) groups are attached at the nitrogen atoms.

IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[1] Molecular Formula: C₁₂H₁₅N₃O₆[1][2][3] CAS Number: 2451-62-9[2][4][5]

Commercial technical grade TGIC is a mixture of two optical stereoisomers, alpha and beta, which possess different physicochemical properties.[6][7] The alpha isomer has been investigated as an experimental anti-tumor agent under the name Teroxirone.[6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 297.26 g/mol | [2][3] |

| Appearance | White crystalline solid/powder or chunks | [2][3][4] |

| Melting Point | 95-98°C | [3] |

| Boiling Point | 438.78°C (estimate) | [3] |

| Density | 1.42 g/cm³ | [3] |

| Flash Point | 256.9 °C | [3] |

| Vapor Pressure | 3.56E-10 mmHg at 25°C | [3] |

| Water Solubility | <0.1 g/100 mL at 20℃ | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the production of this compound involves the reaction of cyanuric acid with an excess of epichlorohydrin (B41342).[8][9] A detailed protocol is outlined below based on a patented process:[8][10]

Materials:

-

Cyanuric acid

-

Epichlorohydrin

-

Benzyltriethylammonium chloride (catalyst)

-

Sodium hydroxide (B78521)

-

Toluene, methylcyclohexane, or similar azeotropic solvent

Procedure:

-

Reaction Initiation: Cyanuric acid, epichlorohydrin (in a molar ratio of approximately 1:11 to 1:15), and benzyltriethylammonium chloride are added to a reactor.[8]

-

Heating and Synthesis: The mixture is heated to 80-90°C and stirred until the solution becomes transparent, indicating the formation of intermediate products.[8]

-

Cyclization: The resulting solution is transferred to a cyclization vessel. Sodium hydroxide is added portion-wise while maintaining the reaction temperature at 15-20°C.[8] The reaction is continued for 60-90 minutes after the final addition of sodium hydroxide.[8]

-

Purification:

-

The solid salt byproduct is removed by filtration.

-

The filtrate, containing the crude TGIC in epichlorohydrin, is washed with water.

-

An azeotropic solvent (e.g., toluene) is added to the crude product.

-

The mixture is subjected to vacuum distillation at a temperature below 95°C to remove the azeotropic solvent and residual epichlorohydrin.[8]

-

-

Crystallization and Isolation: The purified TGIC is then obtained through crystallization, followed by centrifugation and drying.[8]

Biological Activity and Signaling Pathway

This compound has demonstrated antineoplastic and antiangiogenic activities. It has been shown to inhibit the growth of non-small-cell lung cancer cells through the activation of the p53 tumor suppressor protein, which subsequently leads to the induction of apoptosis (programmed cell death).

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the manufacturing and purification process of this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Irritation: Causes severe skin burns and serious eye damage.[13][14]

-

Sensitization: May cause an allergic skin reaction and may also cause allergy or asthma symptoms if inhaled.[12][13][14]

-

Mutagenicity: It is suspected of causing genetic defects.[11][13][14]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[11][13]

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.[13][14]

-

Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[11][13][14]

-

Do not eat, drink, or smoke when using this product.[11][13]

Storage:

Applications

Due to its cross-linking properties, TGIC has a range of industrial applications.

-

Powder Coatings: It is widely used as a cross-linking agent or curing agent for polyester (B1180765) and acrylic resin-based powder coatings.[3]

-

Electronics: Used in the manufacture of electrical insulating laminated boards and printed circuits.[3]

-

Adhesives and Plastics: Employed in the formulation of adhesives and as a plastic stabilizer.[3]

-

Research: Its biological activity makes it a compound of interest for cancer research.

References

- 1. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triglycidyl isocyanurate CAS#: 2451-62-9 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 2451-62-9: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. CN103319469A - this compound production method - Google Patents [patents.google.com]

- 9. This compound (CICADS) [inchem.org]

- 10. US20150232458A1 - Process for preparation of this compound (tgic) - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Triglycidyl Isocyanurate (TGIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a cross-linking agent in polyester (B1180765) powder coatings, providing excellent weather resistance and thermal stability.[1][2] Beyond its industrial applications, the alpha isomer of TGIC, also known as Teroxirone, has been investigated as an experimental anti-tumor agent due to its alkylating and antineoplastic activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of TGIC, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a heterocyclic epoxy compound. Its chemical identity is defined by the following:

-

IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[2]

-

CAS Number: 2451-62-9[2]

-

Molecular Formula: C₁₂H₁₅N₃O₆[2]

-

Molecular Weight: 297.26 g/mol [3]

Structure:

Commercial TGIC is a mixture of two diastereomeric racemates: α-TGIC (RRS/SSR) and β-TGIC (RRR/SSS), which exhibit different physicochemical properties.[4]

Physical and Chemical Properties

The physical and chemical properties of technical grade TGIC are summarized in the tables below. It is typically a white, odorless, granular solid at room temperature.[4]

Table 1: Physical Properties of this compound (Technical Grades)

| Property | TEPIC Grade | Araldite PT 810 Grade | α-TGIC | β-TGIC | Reference(s) |

| Appearance | White granular solid | White granular solid | - | - | [4] |

| Odor | Odorless | Odorless | - | - | [4] |

| Purity (%) | ~90 | >97 | - | - | [4] |

| Melting Point (°C) | 90-125 | 95 | 105 | 156 | [4] |

| Density (g/mL) | 1.42 | 1.46 | - | - | [4] |

| Vapor Pressure (mPa at 20°C) | - | 7.2 x 10⁻⁶ | - | - | [4] |

| Water Solubility (g/L at 25°C) | 9 | - | 10 (at 20°C) | 0.53 (at 20°C) | [4] |

| Partition Coefficient (log Kow) | -0.8 | - | - | - | [4] |

| Flash Point (°C) | >170 | - | - | - | [4] |

| Autoignition Temperature (°C) | >200 | - | - | - | [4] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility (Araldite PT 810 at 25°C) | Reference(s) |

| Epichlorohydrin | <22% | [5] |

| Methanol | 7.3% | [5] |

| Toluene | 3% | [5] |

| Isopropanol | 1% | [5] |

Chemical Reactivity and Stability

The reactivity of TGIC is primarily attributed to its three epoxy groups, which confer alkylating and cross-linking properties.[4]

-

Reactions: In its molten state, TGIC reacts readily with various functional groups, including primary and secondary amines, carboxylic acids and anhydrides, thiols, phenols, and alcohols, often in the presence of catalysts.[4]

-

Polymerization: TGIC can undergo polymerization catalyzed by various agents and may undergo hazardous autopolymerization at temperatures above 120°C for extended periods.[4]

-

Stability: TGIC is relatively stable under normal storage conditions. However, it can degrade over time, especially in solution. An aqueous solution of TGIC is most stable at pH 6.[6]

-

Decomposition: Combustion of TGIC produces carbon monoxide, carbon dioxide, and oxides of nitrogen.[5]

Experimental Protocols

Determination of Epoxy Equivalent Weight (EEW)

The epoxy equivalent weight is a critical parameter for determining the correct stoichiometric ratio of TGIC with curing agents. The following protocol is based on the principles of ASTM D1652.

Principle: The method involves the titration of the epoxy groups with hydrobromic acid, which is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide with a standardized solution of perchloric acid.

Apparatus:

-

Automatic titrator or burette

-

pH meter or potentiometric titrator with a suitable electrode system

-

Analytical balance

-

Beakers, flasks, and pipettes

Reagents:

-

Glacial acetic acid

-

Tetraethylammonium (B1195904) bromide solution (in acetic acid)

-

0.1 N Perchloric acid in acetic acid (standardized)

-

Crystal violet indicator (for manual titration)

-

Solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride)

Procedure:

-

Accurately weigh a sample of TGIC into a beaker.

-

Dissolve the sample in a suitable solvent.

-

Add glacial acetic acid and the tetraethylammonium bromide solution.

-

If performing a manual titration, add a few drops of crystal violet indicator.

-

Titrate the solution with standardized 0.1 N perchloric acid in acetic acid until the endpoint is reached. For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve. For manual titration, the endpoint is indicated by a color change from blue to green.

-

Perform a blank titration using the same procedure without the TGIC sample.

Calculation: The epoxy equivalent weight (EEW) is calculated using the following formula:

EEW (g/eq) = (Weight of sample in grams × 1000) / [(V - B) × N × 100]

Where:

-

V = Volume of perchloric acid solution used for the sample (mL)

-

B = Volume of perchloric acid solution used for the blank (mL)

-

N = Normality of the perchloric acid solution

Viscosity Measurement

The viscosity of molten TGIC is an important property for processing and application in powder coatings. A rotational viscometer can be used for this measurement.

Principle: A spindle is rotated in the molten sample at a constant speed, and the torque required to overcome the viscous drag is measured. The viscosity is then calculated from the torque, rotational speed, and the geometry of the spindle.

Apparatus:

-

Rotational viscometer with a heating unit and temperature controller

-

Appropriate spindle for the expected viscosity range

-

Sample chamber

-

Temperature probe

Procedure:

-

Preheat the viscometer's heating unit and sample chamber to the desired measurement temperature (e.g., 120°C).

-

Place a sufficient amount of TGIC into the sample chamber and allow it to melt and reach thermal equilibrium.

-

Select an appropriate spindle and rotational speed.

-

Carefully lower the spindle into the molten TGIC to the specified immersion depth.

-

Allow the system to stabilize for a few minutes.

-

Start the rotation of the spindle and record the viscosity reading once it has stabilized.[7][8][9]

-

Measurements can be taken at different temperatures and shear rates (rotational speeds) to characterize the rheological behavior of TGIC.[10]

Analytical Methods for Characterization

A variety of analytical techniques are employed for the characterization and quantification of TGIC.

Table 3: Analytical Methods for this compound

| Technique | Application | Key Aspects | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification in air and powder coatings | Reversed-phase chromatography with UV or DAD detection. | [11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various matrices | Provides high sensitivity and specificity. | [12][13] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in air samples | High sensitivity and specificity. | [14] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Structural confirmation, identification | Characteristic peaks for the isocyanurate ring and epoxy groups. | [1][3][6][15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR provide detailed information about the molecular structure. | [7][13][17][18][19][20][21] |

Sample Preparation Workflow for Analysis

Toxicological Properties and Signaling Pathways

The toxicity of TGIC is primarily associated with its genotoxic and sensitizing properties. The reactive epoxide groups can form adducts with cellular macromolecules, including DNA and proteins.[12]

Genotoxicity and DNA Damage Response

TGIC is a known genotoxic agent that can cause heritable genetic damage.[22] The underlying mechanism involves the formation of bulky DNA adducts, which can disrupt DNA replication and transcription.[19][23][24][25][26] This DNA damage triggers a cellular response aimed at repairing the lesion or, if the damage is too severe, initiating programmed cell death (apoptosis).

p53-Dependent Apoptosis

In response to extensive DNA damage, the tumor suppressor protein p53 is activated, playing a crucial role in deciding the cell's fate. Activated p53 can induce apoptosis through the intrinsic (mitochondrial) pathway.[27][28][29][30][31] This involves the transcriptional upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.[32][33] These proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[34][35][36][37][38][39] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[27][28] Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[9][34][36][39][40][41]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 8. youtube.com [youtube.com]

- 9. worldoftest.com [worldoftest.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Genotoxicity and Related Effects - Report on Carcinogens Monograph on Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Modern Genotoxicity Testing Paradigm: Integration of the High-Throughput CometChip® and the TGx-DDI Transcriptomic Biomarker in Human HepaRG™ Cell Cultures [frontiersin.org]

- 15. 1,3,5-Triglycidyl isocyanurate(2451-62-9) IR Spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. journal.waocp.org [journal.waocp.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Formation and repair of tobacco carcinogen-derived bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. us.pronuvia.com [us.pronuvia.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Cytochrome c release and caspase activation in traumatic axonal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Cytochrome c release and caspase activation after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. BCL-2 proteins and apoptosis: Recent insights and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Caspase activation and mitochondrial cytochrome C release during hypoxia-mediated apoptosis of adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. ATM and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 41. echemi.com [echemi.com]

A Technical Guide to the Synthesis and Purification of Triglycidyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a cross-linking agent in polyester (B1180765) powder coatings, adhesives, and as an intermediate in the synthesis of pharmaceuticals. Its molecular structure, featuring a stable triazine ring and three reactive epoxy groups, imparts excellent thermal and chemical resistance to the final products. This technical guide provides an in-depth overview of the primary synthesis and purification methods for TGIC, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The most prevalent industrial synthesis of TGIC involves a two-step process: the addition reaction of cyanuric acid with an excess of epichlorohydrin (B41342), followed by a dehydrochlorination step to form the final epoxy rings.

Primary Synthesis Pathway: Cyanuric Acid and Epichlorohydrin

This method is favored for its relatively high yield and scalability. The overall reaction is as follows:

Cyanuric Acid + 3 Epichlorohydrin → this compound + 3 HCl

The process is typically carried out in the presence of a catalyst to facilitate the initial addition reaction. A subsequent dehydrochlorination is performed using a strong base.

Experimental Protocol: Synthesis via Cyanuric Acid and Epichlorohydrin

This protocol is a composite of methodologies described in various patents and publications.[1][2][3]

Materials:

-

Cyanuric acid

-

Epichlorohydrin (in molar excess)

-

Catalyst (e.g., Tetramethylammonium chloride or Benzyl trimethyl ammonium (B1175870) chloride)

-

Strong base (e.g., Sodium hydroxide (B78521) solution)

-

Solvent (e.g., Dichloromethane)

-

Water

Procedure:

-

Addition Reaction:

-

Charge a reaction vessel with cyanuric acid, a significant molar excess of epichlorohydrin (e.g., 3 to 18 molar equivalents), and a catalytic amount of a quaternary ammonium salt.[1][2][4]

-

Heat the mixture to a temperature ranging from 75°C to 120°C and stir for several hours (e.g., 1 to 6 hours) to facilitate the formation of the chlorohydrin intermediate.[1][2][3]

-

-

Dehydrochlorination:

-

Cool the reaction mixture.

-

Add a chlorinated solvent like dichloromethane (B109758) to extract the product.[2][3]

-

Gradually add a concentrated solution of a strong base, such as sodium hydroxide, while maintaining a controlled temperature (e.g., 10-15°C) to induce dehydrochlorination and the formation of the epoxy rings.[2]

-

-

Work-up:

Alternative Synthesis Route: Epoxidation of Triallyl Isocyanurate

An alternative, less common method involves the epoxidation of triallyl isocyanurate.[5] This pathway avoids the use of epichlorohydrin and the subsequent dehydrochlorination step.

Experimental Protocol: Epoxidation of Triallyl Isocyanurate [5]

Materials:

-

Triallyl isocyanurate

-

Alcohol (e.g., Ethanol, Methanol)

-

Acid carbonate (e.g., Potassium bicarbonate)

-

Nitrile (e.g., Acetonitrile)

-

30% Hydrogen peroxide

Procedure:

-

Stir triallyl isocyanurate in a mixture of alcohol, acid carbonate, and nitrile.

-

Add 30% hydrogen peroxide to the mixture and maintain the reaction at a temperature between 25°C and 60°C for several hours.

-

Additional hydrogen peroxide may be added to drive the reaction to completion.

-

The final product is obtained after a suitable work-up of the reaction solution.

Purification of this compound

Crude TGIC obtained from synthesis often contains impurities such as residual epichlorohydrin, by-products, and stereoisomers (α- and β-TGIC).[6] Purification is crucial to achieve the desired properties for specific applications.

Recrystallization

Recrystallization is a common and effective method for purifying crude TGIC.

Experimental Protocol: Purification by Recrystallization [3][7]

Materials:

-

Crude this compound

-

Solvent (e.g., Methanol (B129727) or water)

Procedure:

-

Dissolution:

-

Crystallization:

-

Isolation and Drying:

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification experiments.

| Synthesis Method | Reactants | Catalyst | Reaction Conditions | Yield | Purity/Quality | Reference |

| Cyanuric Acid & Epichlorohydrin | Cyanuric acid, Epichlorohydrin | Tetramethylammonium chloride | 100-120°C, 4 hours | 86% | Epoxy value: 9.8, Chlorine: 1.2% | [1] |

| Cyanuric Acid & Epichlorohydrin | Cyanuric acid, Epichlorohydrin | Benzyl trimethyl ammonium chloride | 75-80°C, 1-2 hours | 67% | 98% purity | [3] |

| Epoxidation | Triallyl isocyanurate, H₂O₂ | Potassium bicarbonate | 25-60°C, 6-10 hours | >80% | Melting Point: 103-115°C | [5] |

| Purification Method | Crude TGIC Source | Solvent | Key Conditions | Yield | Purity/Quality | Reference |

| Recrystallization | From Cyanuric Acid/Epichlorohydrin Synthesis | Methanol | Dissolve at 60°C, precipitate at 0°C | 76% (based on isocyanuric acid) | Epoxy value: 9.9, Chlorine: 0.2% | [1] |

| Recrystallization | Commercially available TGIC | Water | Dissolve at 95°C, cool to 30°C | 98.5% | - | [7] |

| Recrystallization | Commercially available TGIC | Water | Dissolve at boiling, cool to 10°C | 96.0% | - | [7] |

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of crude this compound.

Caption: Workflow for the purification of this compound.

References

- 1. data.epo.org [data.epo.org]

- 2. An Improved Process For Preparation Of this compound [quickcompany.in]

- 3. US20150232458A1 - Process for preparation of this compound (tgic) - Google Patents [patents.google.com]

- 4. SYNTHESIS OF this compound | Semantic Scholar [semanticscholar.org]

- 5. CN102603721A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. inchem.org [inchem.org]

- 7. Method for purifying this compound - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to the Solubility of Triglycidyl Isocyanurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Triglycidyl isocyanurate (TGIC) in a range of common organic solvents. The information compiled herein is intended to be a valuable resource for professionals in research and development, particularly those involved in formulations, chemical synthesis, and material science where TGIC is utilized as a cross-linking agent. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the fundamental curing reaction of TGIC.

Executive Summary

This compound is a heterocyclic epoxy compound primarily used as a curing agent for polyester (B1180765) resins in powder coatings. Its solubility in organic solvents is a critical parameter for its application in various formulations, influencing dissolution rates, reaction kinetics, and the overall quality of the final product. This guide summarizes the available quantitative and qualitative solubility data for TGIC and provides a standardized protocol for its determination.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been compiled from multiple sources. The data is presented in the table below for ease of comparison. It is important to note that TGIC is commercially available in different grades (e.g., technical grade), which can influence its solubility due to the presence of isomers and minor impurities.

| Solvent | Temperature (°C) | Solubility | Citation |

| Acetone | 20 | 1 g/L | [1] |

| Methanol | 25 | 7.3% (w/v) or 73 g/L | [2] |

| Toluene | 25 | 3% (w/v) or 30 g/L | [2] |

| Isopropanol | 25 | 1% (w/v) or 10 g/L | [2] |

| Epichlorohydrin | 25 | <22% (w/v) or <220 g/L | |

| Dimethylformamide | Room Temperature | >10% (w/v) or >100 g/L | |

| Dimethyl sulfoxide | Room Temperature | >10% (w/v) or >100 g/L | |

| Tetrachloroethane | Room Temperature | >10% (w/v) or >100 g/L | |

| Acetonitrile | Room Temperature | >10% (w/v) or >100 g/L |

Qualitative Solubility:

-

Soluble in: Methyl ethyl ketone (MEK), ethyl acetate, ketones, and esters.[3]

-

Slightly soluble in: Water.[2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the principles of the shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.[4]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC, UV-Vis spectrophotometer).

Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of TGIC and add it to a glass vial or flask.

-

Add a known volume of the organic solvent to the vial. The amount of TGIC should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of TGIC of known concentrations in the chosen organic solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of TGIC in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of TGIC in the original saturated solution by accounting for the dilution factor.

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L, mg/mL, or % w/v).

-

Workflow for Solubility Determination

Visualization of TGIC Curing Mechanism

This compound is widely used as a cross-linking agent for carboxyl-functional polyester resins in powder coatings. The curing process involves the reaction between the epoxy groups of TGIC and the carboxylic acid groups of the polyester. This reaction proceeds via a ring-opening addition mechanism, forming a stable ester linkage and a hydroxyl group. The trifunctional nature of TGIC allows for the formation of a highly cross-linked, three-dimensional network, which imparts durability, chemical resistance, and excellent mechanical properties to the coating. The reaction is typically initiated by heat.[5]

References

- 1. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Triglycidyl Isocyanurate (TGIC) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Triglycidyl isocyanurate (TGIC) in a laboratory environment. Adherence to these guidelines is critical for minimizing exposure and ensuring the well-being of all personnel.

Introduction to this compound (TGIC)

This compound (CAS No: 2451-62-9) is a trifunctional epoxy compound predominantly used as a cross-linking agent in polyester (B1180765) powder coatings to enhance their durability and finish.[1] It is a white granular solid with no discernible odor.[2] While effective in its industrial applications, TGIC presents significant health hazards that necessitate stringent safety protocols in a laboratory setting.

Health Hazards Associated with TGIC Exposure

TGIC is classified as a hazardous substance with multiple routes of potential exposure in a laboratory, including inhalation of dust particles, skin contact, and ingestion.[1] The health effects of TGIC are primarily linked to the high reactivity of its three epoxide groups, which can bind to macromolecules such as proteins and DNA within the body.[3][4]

Acute Effects:

-

Eye Irritation: TGIC is a severe eye irritant and can cause serious damage.[5]

-

Skin Irritation: While not classified as a primary skin irritant, prolonged or repeated contact can lead to irritation.[6]

-

Respiratory Tract Irritation: Inhalation of TGIC dust can cause irritation to the nose, throat, and lungs.[2]

-

Toxicity: TGIC is toxic if swallowed or inhaled.[2]

Chronic Effects and Sensitization:

-

Skin Sensitization: A primary health concern is allergic contact dermatitis.[2] TGIC is a known skin sensitizer (B1316253), meaning that repeated exposure can lead to an allergic skin reaction, characterized by rashes and inflammation.[1][7]

-

Respiratory Sensitization: TGIC is also a respiratory sensitizer and can cause occupational asthma.[6][8] Symptoms can include shortness of breath, wheezing, and coughing.

-

Mutagenicity: TGIC is classified as a Category 2 mutagen, indicating that it may cause heritable genetic damage.[1][5] Studies have shown that TGIC can bind to DNA, highlighting its genotoxic potential.[3]

Quantitative Toxicity and Exposure Data

Understanding the quantitative aspects of TGIC's toxicity is crucial for risk assessment and the implementation of appropriate control measures.

| Parameter | Value | Species | Route | Reference |

| Acute Oral LD50 | < 100 mg/kg (male) | Rat | Oral | [3] |

| 255 mg/kg (female) | Rat | Oral | [3] | |

| Acute Dermal LD50 | > 2000 mg/kg | Rat | Dermal | [2] |

| Workplace Exposure Limit (WEL) | As low as reasonably practicable below 0.1 mg/m³ (8-hour TWA) | Human | Inhalation | [3] |

| Provisional Occupational Exposure Limit (Australia) | 0.08 mg/m³ (TWA) | Human | Inhalation | [2] |

TWA: Time-Weighted Average

Risk Management and Safe Handling Procedures

A multi-faceted approach is essential for the safe handling of TGIC in a laboratory setting, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with TGIC powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment booth to minimize the generation of airborne dust.

-

Enclosure: Where feasible, enclose processes that may generate TGIC dust.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving TGIC. These should cover weighing, mixing, application, and disposal.

-

Training: All personnel handling TGIC must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.

-

Restricted Access: Limit access to areas where TGIC is handled to authorized and trained personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[9] Hands should be washed thoroughly with soap and water after handling TGIC and before leaving the work area.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling TGIC.

| PPE Category | Specification | Rationale |

| Respiratory Protection | A full-face air-supplied particulate respirator is recommended.[4] At a minimum, a NIOSH-approved respirator with P100 filters should be used. | To prevent inhalation of hazardous TGIC dust. |

| Hand Protection | Impervious gloves (e.g., nitrile) should be worn. | To prevent skin contact and sensitization. |

| Eye Protection | Chemical splash goggles or a face shield in combination with goggles. | To protect against eye irritation and serious damage. |

| Protective Clothing | A lab coat or disposable coveralls with long sleeves. | To prevent skin contact with TGIC powder. |

Experimental Protocols

Protocol for Workplace Air Monitoring of TGIC

This protocol outlines a method for the determination of TGIC in workplace air using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[2]

Principle: Air is drawn through a polypropylene (B1209903) filter to collect airborne TGIC particles. The filter is then extracted with acetonitrile (B52724), and the resulting solution is analyzed by HPLC-DAD.[2]

Materials:

-

Personal air sampling pump

-

Polypropylene filter cassettes (37 mm)

-

Acetonitrile (HPLC grade)

-

TGIC analytical standard

-

HPLC system with a DAD and a C18 column

Procedure:

-

Sampling:

-

Calibrate a personal air sampling pump to a known flow rate (e.g., 1-2 L/min).

-

Attach a polypropylene filter cassette to the sampling pump.

-

Position the cassette in the breathing zone of the researcher.

-

Sample a known volume of air (e.g., for a full shift or a specific task).

-

After sampling, cap the filter cassette and record the sampling details.

-

-

Sample Preparation:

-

Carefully open the filter cassette in a fume hood.

-

Transfer the filter to a clean vial.

-

Add a known volume of acetonitrile to the vial to extract the TGIC from the filter.

-

Agitate the vial (e.g., using a vortex mixer or sonicator) for a specified time to ensure complete extraction.

-

Filter the extract to remove any particulate matter before analysis.

-

-

HPLC-DAD Analysis:

-

Prepare a series of calibration standards of TGIC in acetonitrile.

-

Set up the HPLC system with a suitable mobile phase (e.g., acetonitrile:water gradient) and a C18 column.[2]

-

Set the DAD to monitor at the wavelength of maximum absorbance for TGIC.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Quantify the concentration of TGIC in the samples by comparing their peak areas to the calibration curve.

-

Calculation: Calculate the airborne concentration of TGIC in mg/m³ using the following formula: Concentration (mg/m³) = (Concentration from HPLC (µg/mL) * Volume of extraction solvent (mL)) / (Volume of air sampled (L) * 1000)

In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of the test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance (TGIC) with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause mutations in the histidine operon, resulting in the reversion to a state where the bacteria can synthesize their own histidine and form colonies on a histidine-deficient agar (B569324) plate.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

TGIC

-

S9 mix (for metabolic activation)

-

Minimal glucose agar plates (histidine-deficient)

-

Top agar

-

Positive and negative controls

Procedure:

-

Preparation:

-

Prepare a range of concentrations of TGIC.

-

Prepare the S9 mix if metabolic activation is being assessed.

-

Grow overnight cultures of the Salmonella tester strains.

-

-

Exposure:

-

In a test tube, combine the Salmonella culture, the test substance (or control), and either buffer or S9 mix.

-

Incubate briefly to allow for any metabolic activation and interaction with the bacteria.

-

-

Plating:

-

Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

The top agar solidifies, embedding the bacteria, test substance, and S9 mix.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for TGIC-Induced Skin Sensitization

The precise molecular signaling pathways for TGIC-induced sensitization are not fully elucidated. However, based on its chemical properties as an electrophilic compound with epoxide groups, a general mechanism for chemical skin sensitization can be proposed. TGIC acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.

Caption: Proposed pathway for TGIC-induced skin sensitization.

Experimental Workflow for Handling TGIC in the Laboratory

This workflow outlines the key steps and safety considerations for a typical laboratory procedure involving TGIC powder.

Caption: Safe handling workflow for laboratory procedures involving TGIC.

Emergency Procedures

In Case of Skin Contact:

-

Immediately remove contaminated clothing.

-

Flush the affected skin area with copious amounts of water for at least 15 minutes.[9]

-

Seek medical attention if irritation or a rash develops.[9]

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.[9]

In Case of Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.[9]

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Seek immediate medical attention.[9]

In Case of a Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further dust generation by covering the spill with a damp cloth or using a HEPA-filtered vacuum for cleanup. Do not use a broom or compressed air.

-

Collect the spilled material in a sealed, labeled container for proper disposal.

Waste Disposal

All TGIC waste, including contaminated materials and unused product, must be disposed of as hazardous chemical waste.

-

Collect all TGIC waste in a clearly labeled, sealed, and puncture-resistant container.

-

Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of TGIC down the drain or in the regular trash.

Conclusion

This compound is a hazardous substance that requires meticulous handling and strict adherence to safety protocols in a laboratory setting. By implementing robust engineering controls, following established administrative procedures, and consistently using appropriate personal protective equipment, researchers can significantly mitigate the risks of exposure and ensure a safe working environment. Regular training and a strong safety culture are paramount for all personnel working with this chemical.

References

- 1. sustainableminds.com [sustainableminds.com]

- 2. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. inchem.org [inchem.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. TGx-DDI (toxicogenomic DNA damage-inducing) biomarker validation: multi-site ring trial supporting regulatory use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occupational contact allergy to this compound (TGIC, Tepic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occupational asthma caused by this compound (TGIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitization to triglycidylisocyanurate (TGIC) with cutaneous and respiratory manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crosslinking Mechanism of Triglycidyl Isocyanurate (TGIC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Triglycidyl isocyanurate (TGIC) as a crosslinking agent, with a primary focus on its application in polyester-based powder coatings. The guide details the chemical reactions, kinetic parameters, experimental protocols for characterization, and the resulting properties of TGIC-crosslinked systems.

Core Mechanism of Action

This compound is a tri-functional epoxy compound widely used as a crosslinker for polymers containing carboxyl functional groups, most notably carboxyl-terminated polyester (B1180765) resins.[1] The crosslinking process is a thermally initiated addition reaction where the epoxy (oxirane) rings of the TGIC molecule react with the carboxylic acid groups of the polyester. This reaction forms a highly durable and chemically resistant three-dimensional thermoset network.[2]

The primary chemical reaction involves the ring-opening of the epoxy group by the carboxylic acid, leading to the formation of a stable ester linkage and a secondary hydroxyl group. This reaction proceeds without the formation of any volatile byproducts, which is a significant advantage in many applications, particularly in powder coatings as it prevents surface defects like pinholes.[1]

The general reaction can be summarized as follows:

-

Step 1: Nucleophilic Attack. The carboxylic acid protonates the oxygen atom of the epoxy ring, making the ring more susceptible to nucleophilic attack.

-

Step 2: Ring Opening. The carboxylate anion then attacks one of the carbon atoms of the protonated epoxy ring, leading to the opening of the ring.

-

Step 3: Formation of Ester and Hydroxyl Groups. This results in the formation of a β-hydroxy ester linkage, effectively crosslinking the polyester chains.

The newly formed hydroxyl groups can potentially undergo further reactions, such as reacting with other epoxy or carboxyl groups, especially at higher temperatures, leading to a more complex and densely crosslinked network.

Catalysis of the Crosslinking Reaction

While the reaction between TGIC and carboxylated polyesters can proceed thermally, catalysts are often employed to accelerate the curing process and lower the curing temperature.[1] This is particularly important in industrial applications where faster throughput is desired.

Common catalysts for the epoxy-carboxyl reaction include:

-

Tertiary Amines: These act as nucleophilic catalysts, directly attacking the epoxy ring to form a zwitterionic intermediate, which is then attacked by the carboxylic acid.

-

Quaternary Ammonium Salts: These function as phase-transfer catalysts, facilitating the reaction between the solid polyester and the molten TGIC.

-

Metal Carboxylates and Chelates: Certain metal compounds can coordinate with the epoxy ring, activating it for nucleophilic attack.

The presence of a catalyst can significantly influence the reaction kinetics, as detailed in the quantitative data section.

Quantitative Data

The curing kinetics of the TGIC-polyester system can be quantified using techniques like Differential Scanning Calorimetry (DSC). The data obtained from DSC allows for the determination of key kinetic parameters.

Kinetic Parameters of TGIC-Polyester Curing

The following table summarizes typical kinetic parameters for the curing reaction of a carboxylated polyester with TGIC, as determined by non-isothermal DSC.

| Parameter | Symbol | Typical Value | Method of Determination | Reference |

| Activation Energy | E_a | 92.14 kJ/mol | Kissinger & Doyle-Ozawa | [3] |

| Pre-exponential Factor | A | Varies with heating rate | Arrhenius Equation | |

| Reaction Order | n | ~0.93 | Crane Empirical Equation | [3] |

| Gelling Temperature | T_0 | ~97 °C | T-β Extrapolation | [3] |

| Curing Temperature (Peak) | T_p | ~159.6 °C | T-β Extrapolation | [3] |

| Post-Curing Temperature | T_f | ~195.98 °C | T-β Extrapolation | [3] |

Note: These values can vary depending on the specific polyester resin, the presence and type of catalyst, and the heating rate used during the analysis.

Mechanical and Physical Properties of Cured Coatings

The formation of a dense crosslinked network imparts excellent mechanical and physical properties to the final coating. The following table provides typical properties of TGIC-cured polyester powder coatings, along with the corresponding standard test methods.

| Property | ASTM/ISO Standard | Typical Value |

| Adhesion (Cross-hatch) | ASTM D3359 | 5B (100%) |

| Pencil Hardness | ASTM D3363 | H - 4H |

| Impact Resistance (Direct) | ASTM D2794 | 160+ in-lbs |

| Flexibility (Conical Mandrel) | ASTM D522 | 1/8 inch - No fracturing |

| Gloss (60°) | ASTM D523 | 30-99 |

| Salt Spray Resistance | ASTM B117 | 750 - 3,500 hours |

| Humidity Resistance | ASTM D2247 | 1,000+ hours |

Source: Data compiled from[4][5][6][7][8]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis

This protocol outlines the procedure for determining the curing kinetics of a TGIC-polyester powder coating using DSC.[9][10][11]

Objective: To determine the onset, peak, and end of the curing exotherm, and to calculate the heat of reaction (ΔH) and kinetic parameters.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

TGIC-polyester powder coating sample

-

Nitrogen gas supply for purging

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the powder coating sample into an aluminum DSC pan.

-

Seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

-

-

Thermal Program (Non-isothermal):

-